Cas no 83378-70-5 ((3'R,3aS,4S,4'S,5'R,6R,6'R,7R,7aS)-4-{[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy}-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)octahydro-4H-spiro[1,3-dioxolo[4,5-c]pyran-2,2'-pyran]-3',4',5',7-tetrol (non-preferred name))
![(3'R,3aS,4S,4'S,5'R,6R,6'R,7R,7aS)-4-{[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy}-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)octahydro-4H-spiro[1,3-dioxolo[4,5-c]pyran-2,2'-pyran]-3',4',5',7-tetrol (non-preferred name) structure](https://www.kuujia.com/scimg/cas/83378-70-5x500.png)
83378-70-5 structure
Product name:(3'R,3aS,4S,4'S,5'R,6R,6'R,7R,7aS)-4-{[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy}-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)octahydro-4H-spiro[1,3-dioxolo[4,5-c]pyran-2,2'-pyran]-3',4',5',7-tetrol (non-preferred name)
(3'R,3aS,4S,4'S,5'R,6R,6'R,7R,7aS)-4-{[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy}-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)octahydro-4H-spiro[1,3-dioxolo[4,5-c]pyran-2,2'-pyran]-3',4',5',7-tetrol (non-preferred name) Chemical and Physical Properties
Names and Identifiers
-
- (3'R,3aS,4S,4'S,5'R,6R,6'R,7R,7aS)-4-{[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy}-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)octahydro-4H-spiro[1,3-dioxolo[4,5-c]pyran-2,2'-pyran]-3',4',5',7-tetrol (non-preferred name)
- LogP
- Antibiotic RH 5012C
- 83378-70-5
- RH 5012C
- D-Streptamine, O-6-amino-6-deoxy-L-glycero-D-galacto-heptopyranosylidene-(1-2-3)-O-beta-D-mannoypyranosyl-(1-5)-2-deoxy-N(sup 3)-methyl-
-
- Inchi: InChI=1S/C20H37N3O13/c1-23-7-2-5(21)9(26)15(10(7)27)33-19-17-16(11(28)8(4-25)32-19)35-20(36-17)18(31)13(30)12(29)14(34-20)6(22)3-24/h5-19,23-31H,2-4,21-22H2,1H3
- InChI Key: GRRNUXAQVGOGFE-UHFFFAOYSA-N
- SMILES: CNC1CC(N)C(O)C(OC2OC(CO)C(O)C3OC4(OC23)OC(C(N)CO)C(O)C(O)C4O)C1O
Computed Properties
- Exact Mass: 527.23263824g/mol
- Monoisotopic Mass: 527.23263824g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 11
- Hydrogen Bond Acceptor Count: 16
- Heavy Atom Count: 36
- Rotatable Bond Count: 6
- Complexity: 756
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 15
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -6.6
- Topological Polar Surface Area: 272Ų
(3'R,3aS,4S,4'S,5'R,6R,6'R,7R,7aS)-4-{[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy}-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)octahydro-4H-spiro[1,3-dioxolo[4,5-c]pyran-2,2'-pyran]-3',4',5',7-tetrol (non-preferred name) Related Literature
-
Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
-
Shouqin Tain,Neway Belachew,Kwadwo Asare Owusu,Xiujian Zhao RSC Adv., 2021,11, 13556-13563
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
-
Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
83378-70-5 ((3'R,3aS,4S,4'S,5'R,6R,6'R,7R,7aS)-4-{[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy}-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)octahydro-4H-spiro[1,3-dioxolo[4,5-c]pyran-2,2'-pyran]-3',4',5',7-tetrol (non-preferred name)) Related Products
- 1806032-34-7(4-(Difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine-5-carboxylic acid)
- 2172591-77-2(1-oxo-3-(trifluoromethyl)-2,8-dioxaspiro4.5decane-3-carboxylic acid)
- 1361916-64-4(Methyl 2-(aminomethyl)-4-methyl-6-(trifluoromethoxy)pyridine-3-acetate)
- 863449-22-3(4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-N-2-(4-methoxyphenyl)ethyl-1,3-thiazol-5-amine)
- 1804332-02-2(2-(Chloromethyl)-6-(difluoromethyl)-4-fluoro-3-(trifluoromethoxy)pyridine)
- 1805012-22-9(2-Amino-5-(bromomethyl)-3-(difluoromethyl)-6-methylpyridine)
- 2225179-88-2(4-(Cyclopentyl)thiophene-2-boronic acid)
- 1795443-49-0(2-ethoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)benzamide)
- 923176-74-3(N-Cyclopentyl-2-hydroxypropanamide)
- 2361984-11-2(5-(dimethylphosphoryl)furan-2-carboxylic acid)
Recommended suppliers
Hubei Changfu Chemical Co., Ltd.
Gold Member
CN Supplier
Bulk

Xiamen PinR Bio-tech Co., Ltd.
Gold Member
CN Supplier
Bulk

Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
CN Supplier
Reagent

Handan Zechi Trading Co., Ltd
Gold Member
CN Supplier
Bulk